2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid
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Overview
Description
2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C12H13NO3S. This compound features a cyclohexene ring substituted with a thienylcarbonyl group and an amino group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid typically involves the reaction of cyclohexene with thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thienylcarbonyl chloride. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Shares the thienylcarbonyl group but differs in the core structure.
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid: Contains a thiazole ring instead of a cyclohexene ring.
Uniqueness
2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid is unique due to its combination of a cyclohexene ring with a thienylcarbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H13NO3S |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(thiophene-2-carbonylamino)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO3S/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h3,6-7H,1-2,4-5H2,(H,13,14)(H,15,16) |
InChI Key |
YPLVVOATYURKMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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